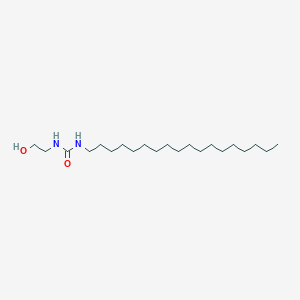
1-(2-Hydroxyethyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-octadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a long octadecyl chain and a hydroxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-octadecylurea can be synthesized through a reaction between octadecylamine and 2-hydroxyethyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxoethyl)-3-octadecylurea.
Reduction: The carbonyl group in the oxidized product can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-(2-oxoethyl)-3-octadecylurea
Reduction: this compound (regenerated)
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-octadecylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its long hydrophobic chain and polar hydroxyethyl group make it suitable for interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. The compound’s amphiphilic nature allows it to form micelles or vesicles, which can encapsulate and deliver therapeutic agents to specific targets.
Industry: It is used in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-octadecylurea is largely dependent on its interactions with molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the long octadecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-dodecylurea: Similar structure but with a shorter dodecyl chain.
1-(2-Hydroxyethyl)-3-hexadecylurea: Similar structure but with a hexadecyl chain.
1-(2-Hydroxyethyl)-3-tetradecylurea: Similar structure but with a tetradecyl chain.
Uniqueness: 1-(2-Hydroxyethyl)-3-octadecylurea is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions or in the formation of micelles for drug delivery.
Properties
CAS No. |
5280-90-0 |
|---|---|
Molecular Formula |
C21H44N2O2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-octadecylurea |
InChI |
InChI=1S/C21H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(25)23-19-20-24/h24H,2-20H2,1H3,(H2,22,23,25) |
InChI Key |
ZLPHWELNYCNFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















